(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol
Overview
Description
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol is a chemical compound with the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol . It is a derivative of D-mannitol, a sugar alcohol, and is characterized by the presence of two benzylidene groups. This compound is commonly used as a starting material in organic synthesis, particularly in the preparation of optically active glycerol derivatives and heterocyclic compounds .
Mechanism of Action
Target of Action
1,3:4,6-Di-O-benzylidene-D-mannitol is a stable blocked sugar . It is primarily used in the field of chiral synthesis and asymmetric reduction . The compound’s primary targets are the molecules that are involved in these processes.
Mode of Action
The compound interacts with its targets by serving as a starting component for the synthesis of optically active glycerol derivatives . It is also used in the synthesis of heterocyclic 2,5-dimethanol derivatives . The interaction with its targets results in the formation of these derivatives.
Biochemical Pathways
The biochemical pathways affected by 1,3:4,6-Di-O-benzylidene-D-mannitol are those involved in the synthesis of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . The downstream effects of these pathways include the production of these derivatives, which can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Pharmacokinetics
As a stable blocked sugar, it is expected to have good stability and bioavailability for its intended use in chiral synthesis and asymmetric reduction .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . These derivatives can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Action Environment
The action, efficacy, and stability of 1,3:4,6-Di-O-benzylidene-D-mannitol can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C . Furthermore, the compound’s efficacy in the synthesis of derivatives can be affected by the conditions under which the synthesis reactions are carried out.
Biochemical Analysis
Biochemical Properties
1,3:4,6-Di-O-benzylidene-D-mannitol plays a significant role in biochemical reactions, particularly in the synthesis of optically active glycerol derivatives. It interacts with various enzymes and proteins, facilitating the formation of chiral centers in complex molecules. The compound’s interaction with enzymes such as lithium tetrahydridoaluminate (III) complexes enables the asymmetric reduction of ketones . These interactions are crucial for the synthesis of heterocyclic compounds and other derivatives.
Cellular Effects
The effects of 1,3:4,6-Di-O-benzylidene-D-mannitol on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s impact on cellular metabolism includes altering the flux of metabolites and affecting the overall metabolic rate. Studies have shown that 1,3:4,6-Di-O-benzylidene-D-mannitol can affect various cell types, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1,3:4,6-Di-O-benzylidene-D-mannitol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to form stable complexes with enzymes is a key aspect of its mechanism of action. These interactions facilitate the reduction of ketones and the synthesis of chiral molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3:4,6-Di-O-benzylidene-D-mannitol change over time. The compound is stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its efficacy in in vitro and in vivo settings, although some degradation may occur . The stability of 1,3:4,6-Di-O-benzylidene-D-mannitol is crucial for its use in prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,3:4,6-Di-O-benzylidene-D-mannitol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, toxic effects may be observed, including adverse impacts on cellular function and overall health . Understanding the dosage thresholds is essential for safe and effective use in research and therapeutic applications.
Metabolic Pathways
1,3:4,6-Di-O-benzylidene-D-mannitol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in metabolic flux includes altering the levels of specific metabolites and influencing the overall metabolic balance . These interactions are critical for its function in biochemical reactions and synthesis processes.
Transport and Distribution
Within cells and tissues, 1,3:4,6-Di-O-benzylidene-D-mannitol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1,3:4,6-Di-O-benzylidene-D-mannitol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of 1,3:4,6-Di-O-benzylidene-D-mannitol affects its activity and function, enabling it to participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol can be synthesized through the reaction of D-mannitol with benzaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal intermediate, which is then converted to the final product through further reaction steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of high-purity reagents, controlled reaction conditions, and purification steps such as recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene-protected derivatives.
Reduction: It can be reduced to yield diol derivatives.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various benzylidene-protected derivatives, diol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol has several scientific research applications:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
1,34,6-Di-O-benzylidene-D-glucitol: Similar in structure but derived from D-glucitol.
1,34,6-Di-O-benzylidene-D-sorbitol: Derived from D-sorbitol and used in similar applications.
Uniqueness
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol is unique due to its specific stereochemistry and the presence of benzylidene groups, which provide stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of optically active compounds and as a protecting group in organic synthesis .
Properties
IUPAC Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEGGHPETXMRSV-NIJYPJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292783 | |
Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28224-73-9 | |
Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 1,3:4,6-Di-O-benzylidene-D-mannitol employed in asymmetric synthesis?
A1: 1,3:4,6-Di-O-benzylidene-D-mannitol serves as a chiral auxiliary in asymmetric synthesis, particularly in the asymmetric reduction of ketones. [, ] It achieves this by forming complexes with metal hydrides like lithium tetrahydridoaluminate (III). The chirality of the complex influences the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer over the other. [] This is especially useful for synthesizing chiral building blocks for pharmaceuticals and other bioactive compounds.
Q2: What makes 1,3:4,6-Di-O-benzylidene-D-mannitol suitable for creating chiral polymeric crown ethers?
A2: The structure of 1,3:4,6-Di-O-benzylidene-D-mannitol, with its multiple hydroxyl groups, allows for the attachment of various functional groups, including those needed for crown ether formation. [, ] Researchers successfully synthesized chiral polymeric crown ethers by first converting 1,3:4,6-Di-O-benzylidene-D-mannitol into optically active divinyl ethers. These were then polymerized using cationic catalysts, resulting in polymers containing cyclic crown ether units with inherent chirality derived from the parent D-mannitol. []
Q3: How do these chiral polymeric crown ethers function in chiral recognition?
A3: These polymers demonstrate chiral recognition abilities towards α-amino acids. [] For instance, polymers incorporating 1,3:4,6-Di-O-benzylidene-D-mannitol moieties exhibited preferential complexation with the (S)-enantiomer of various amino acid ester salts. [] This selectivity arises from the chiral environment created by the D-mannitol framework within the crown ether structure, allowing for differential interactions with enantiomers.
Q4: Beyond chiral applications, are there other uses for 1,3:4,6-Di-O-benzylidene-D-mannitol?
A4: Yes, recent research explores its potential in developing sustainable materials. [] For instance, 1,3:4,6-Di-O-benzylidene-D-mannitol serves as a building block for bio-based polycarbonates. These polycarbonates, copolymers with isosorbide, can be converted into fertilizers through ammonolysis, highlighting a pathway towards sustainable and functional materials. []
Q5: What analytical techniques are commonly used to characterize 1,3:4,6-Di-O-benzylidene-D-mannitol and its derivatives?
A5: Various spectroscopic methods are employed to characterize this compound and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information and can confirm the successful incorporation of 1,3:4,6-Di-O-benzylidene-D-mannitol into polymers. [] Additionally, techniques like mass spectrometry (MS) can be utilized to confirm molecular weight and identify fragments. [] For chiral compounds, techniques like chiral HPLC are crucial to assess enantiomeric purity.
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